6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
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Overview
Description
6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic synthesis The process begins with the preparation of key intermediates, such as 4-methoxyphenyl ethylamine and 1-phenylethylamine These intermediates undergo a series of condensation and cyclization reactions under controlled conditions to form the tricyclic core structure
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the imino and carboxamide groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its tricyclic structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biology and Medicine
In biology and medicine, 6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is investigated for its potential therapeutic effects. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.
Industry
In industry, this compound could be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its stable and versatile structure.
Mechanism of Action
The mechanism of action of 6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-amino-4-[2-(4-methoxyphenyl)ethyl]-1,7-dihydro-8H-imidazo[4,5-g]quinazolin-8-one
- Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate
Uniqueness
Compared to similar compounds, 6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide stands out due to its unique tricyclic structure and the presence of both imino and carboxamide functional groups
Properties
Molecular Formula |
C29H27N5O3 |
---|---|
Molecular Weight |
493.6 g/mol |
IUPAC Name |
6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C29H27N5O3/c1-19(21-8-4-3-5-9-21)31-28(35)23-18-24-27(32-25-10-6-7-16-33(25)29(24)36)34(26(23)30)17-15-20-11-13-22(37-2)14-12-20/h3-14,16,18-19,30H,15,17H2,1-2H3,(H,31,35) |
InChI Key |
VWMZGNZZXMJTMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC3=C(N=C4C=CC=CN4C3=O)N(C2=N)CCC5=CC=C(C=C5)OC |
Origin of Product |
United States |
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